molecular formula C13H7ClO2 B12518615 3-Chloro-6H-benzo[c]chromen-6-one

3-Chloro-6H-benzo[c]chromen-6-one

Cat. No.: B12518615
M. Wt: 230.64 g/mol
InChI Key: DGKBLLPJKUNIOO-UHFFFAOYSA-N
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Description

3-Chloro-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6H-benzo[c]chromen-6-one typically involves the cyclization of biphenyl-2-carboxylic acid derivatives. One common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an aqueous acetonitrile solution. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted benzo[c]chromen-6-ones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Chloro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate intracellular signaling pathways, leading to various biological effects, including neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    6H-benzo[c]chromen-6-one: The parent compound without the chloro substitution.

    3-Hydroxy-6H-benzo[c]chromen-6-one: A hydroxylated derivative with different biological activities.

    7,8,9,10-Tetrahydrobenzo[c]chromen-6-one: A reduced form with distinct chemical properties

Uniqueness

3-Chloro-6H-benzo[c]chromen-6-one is unique due to the presence of the chloro group, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated analogs. This substitution can enhance its potential as a pharmacological agent and its utility in various chemical applications .

Properties

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

3-chlorobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7ClO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H

InChI Key

DGKBLLPJKUNIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)OC2=O

Origin of Product

United States

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